Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Overview
Description
Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester, a sulfonyl group, and a pyrrolidine ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and esterification. One common synthetic route is as follows:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymatic activity. The pyrrolidine ring may enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
- Methyl 4-chloro-3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
- Methyl 4-chloro-3-[[1-(4-nitrophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Uniqueness
Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate is unique due to the presence of both chloro and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrrolidine ring provides a distinct profile compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-28-19(25)12-4-9-15(21)16(11-12)22-18(24)17-3-2-10-23(17)29(26,27)14-7-5-13(20)6-8-14/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWDIYKTPQLNRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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